molecular formula C14H15ClN4O3 B2867835 N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-nitrobenzamide CAS No. 1013991-51-9

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-nitrobenzamide

Cat. No. B2867835
CAS RN: 1013991-51-9
M. Wt: 322.75
InChI Key: OATRLQIPRDGHTR-UHFFFAOYSA-N
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Description

“N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-nitrobenzamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring in this compound is substituted with chlorine and methyl groups . Additionally, it contains a nitrobenzamide group, which consists of a benzene ring attached to a nitro group and an amide group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The electronegative nitro group and chlorine atom would create regions of high electron density, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro and amide groups might increase its solubility in polar solvents. The compound might also exhibit strong absorption in the UV/Vis region due to the presence of the conjugated system in the nitrobenzamide group .

Scientific Research Applications

Synthesis and Structural Characterization

Chemical Reactivity and Interactions

The reactivity of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-nitrobenzamide and its derivatives with various reagents provides insights into potential applications in synthesizing novel compounds. For instance, the work by Sapegin et al. (2012) on the condensation of phenols with nitrobenzenes highlights a method for creating pyrazolo-fused dibenzo[b,f][1,4]oxazepines, indicating the versatility of such chemicals in synthesizing heterocyclic compounds with potential pharmaceutical relevance (A. Sapegin, S. Kalinin, A. V. Smirnov, M. Dorogov, & M. Krasavin, 2012).

Potential Biological Activities

Research into the biological activities of derivatives of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-nitrobenzamide has revealed interesting antimicrobial properties. Daidone et al. (1992) evaluated the antimicrobial activity of some N-(pyrazol-5-yl)-2-nitrobenzamides, demonstrating their potential as growth inhibitors against various pathogens, including Candida albicans and Staphylococcus aureus, which underscores the pharmaceutical applications of these compounds (G. Daidone, S. Plescia, D. Raffa, B. Maggio, & D. Schillaci, 1992).

Future Directions

The future directions for the study of this compound would depend on its intended use. If it shows promising biological activity, it might be studied as a potential drug. Alternatively, if it exhibits interesting chemical properties, it might be studied for its potential use in chemical synthesis or material science .

properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-9-13(15)10(2)18(17-9)7-6-16-14(20)11-4-3-5-12(8-11)19(21)22/h3-5,8H,6-7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATRLQIPRDGHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide

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